Intermediate Basicity (pKa 6.46) for Controlled Reactivity vs. Stronger Base 2,4-Lutidine
3,4-Dimethylpyridine exhibits a pKa of 6.46 at 25 °C [1], which is significantly lower than that of its isomer 2,4-Lutidine (pKa 6.99 at 25 °C) [2]. This 0.53 unit difference reflects a lower basicity for 3,4-Lutidine. This intermediate basicity, situated between weaker bases like 3,5-Lutidine (pKa 6.15) [3] and stronger bases like 2,4-Lutidine, provides a distinct advantage in reactions where a balanced proton affinity is required to avoid unwanted side reactions or to fine-tune catalytic cycles [4].
| Evidence Dimension | Acidity Constant (pKa) at 25 °C |
|---|---|
| Target Compound Data | 6.46 |
| Comparator Or Baseline | 2,4-Lutidine (pKa 6.99); 3,5-Lutidine (pKa 6.15) |
| Quantified Difference | ΔpKa = 0.53 (lower than 2,4-Lutidine); ΔpKa = 0.31 (higher than 3,5-Lutidine) |
| Conditions | Aqueous solution, 25 °C |
Why This Matters
The specific pKa influences the compound's behavior as a base or ligand in pH-sensitive reactions and catalytic cycles, making 3,4-Dimethylpyridine a strategic choice for optimizing reaction selectivity and yield.
- [1] ChemWhat. 3,4-Lutidine CAS#: 583-58-4. pKa value of 6.46 at 25°C. View Source
- [2] ChemWhat. 2,4-Lutidine CAS#: 108-47-4. pKa value of 6.99 at 25°C. View Source
- [3] Wikipedia. 3,5-Lutidine. pKa value of 6.15 at 25°C. View Source
- [4] Kumar, U., et al. (2010). Factors dictating the nuclearity/aggregation and acetate coordination modes of lutidine-coordinated zinc(II) acetate complexes. Inorganic Chemistry, 49(1), 62-72. View Source
